molecular formula C5H7ClN2O2 B12359112 5-Chloro-6-methyl-1,3-diazinane-2,4-dione

5-Chloro-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12359112
M. Wt: 162.57 g/mol
InChI Key: PYOQWTFXYQTYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are six-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-6-methyluracil with suitable reagents to form the desired diazinane ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxy-5-methyl-1,3-diazinane-2,4-dione: A similar compound with hydroxyl groups instead of chlorine.

    5-(Hydroxymethyl)-1,3-diazinane-2,4-dione: Another related compound with a hydroxymethyl group.

Uniqueness

5-Chloro-6-methyl-1,3-diazinane-2,4-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

5-Chloro-6-methyl-1,3-diazinane-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its diazinane core structure, which contributes to its biological activity. The presence of chlorine and methyl groups enhances its reactivity and interaction with biological macromolecules, making it a candidate for various therapeutic applications.

Biochemical Interactions

This compound has been shown to interact with several enzymes and proteins involved in critical biological processes:

  • Enzyme Modulation : It influences enzyme activity related to nitrogen metabolism. The compound's ability to form stable complexes through hydrogen bonds and van der Waals forces facilitates its role as a biochemical tool.
  • Gene Expression : It modulates gene expression associated with metabolic pathways, particularly those involved in nitrogen metabolism. This modulation can alter cellular metabolic fluxes, impacting overall cell function.

Cellular Effects

The biological activity of this compound extends to various cellular effects:

  • Cell Signaling Pathways : The compound interacts with key signaling molecules, influencing cellular responses to external stimuli. This interaction can lead to significant changes in cell behavior, including proliferation and apoptosis.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, it has been linked to the modulation of RNA methylation processes that are crucial for cancer cell proliferation .

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in viruses:

  • Inhibition of Viral Replication : The compound has shown potential in inhibiting viral replication processes, suggesting its application in developing antiviral therapies.
  • Therapeutic Applications : Given its ability to mimic nucleobases, it may be useful in treating viral infections and potentially cancer through modulation of cellular processes.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

StudyFindings
Demonstrated enzyme modulation and gene expression alterations at varying dosages in animal models.
Identified antiproliferative effects on cancer cell lines with significant toxicity observed at higher concentrations.
Highlighted antiviral activity against various viral strains due to interference with nucleic acid synthesis.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-chloro-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10)

InChI Key

PYOQWTFXYQTYRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.